3-Aminodibenzofuran

Toxicology Carcinogenicity Ames Assay

3-Aminodibenzofuran (CAS 4106-66-5) is a non-interchangeable heterocyclic amine whose 3-position NH₂ on the rigid dibenzofuran scaffold uniquely modulates HOMO levels and π-conjugation. This regiospecific substitution is critical for OLED hole transport layers, kinase-targeting agent synthesis via one-pot reactions, and photochromic cocrystals with tri-state fluorescence switching. Generic anilines or positional isomers cannot replicate its electronic profile or solid-state reactivity. Procure ≥98% purity with batch-specific CoA for reproducible device fabrication and SAR studies.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 4106-66-5
Cat. No. B1200821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminodibenzofuran
CAS4106-66-5
Synonyms3-aminodibenzofuran
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N
InChIInChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2
InChIKeyGHQCIALFYKYZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminodibenzofuran (CAS 4106-66-5) for Pharmaceutical Intermediates and Advanced Material Building Blocks: Core Characteristics and Procurement Considerations


3-Aminodibenzofuran (CAS 4106-66-5) is a heterocyclic aromatic amine consisting of a rigid dibenzofuran core with a primary amino group at the 3-position [1]. This structural arrangement imparts a unique combination of reactivity and electronic properties. The compound serves as a versatile building block in medicinal chemistry for constructing bioactive molecules, such as endothelin-converting enzyme inhibitors and kinase-targeting agents . In materials science, its extended π-conjugated system and electron-donating amine group make it a valuable intermediate for synthesizing hole transport materials (HTMs) for OLEDs and perovskite solar cells, as well as a precursor for functional cocrystals with advanced photochromic and fluorescence-switching capabilities [2]. Its procurement is driven by its distinct substitution pattern, which is critical for downstream synthesis of compounds with specific electronic and steric requirements.

Why 3-Aminodibenzofuran (CAS 4106-66-5) Cannot Be Casually Substituted with Generic Aromatic Amines or Dibenzofuran Analogs


Simple substitution of 3-aminodibenzofuran with a generic aromatic amine or a regioisomeric dibenzofuran derivative fails because the 3-position amino group on the rigid, planar dibenzofuran scaffold dictates a specific electronic and steric environment that is not replicable by other analogs . The electron-donating effect of the amine at the 3-position significantly modulates the HOMO energy level and π-conjugation pathway, which directly impacts charge transport properties in optoelectronic materials and binding interactions with biological targets [1]. Furthermore, the reactivity of the 3-amino group in key transformations—such as Schiff base formation, diazonium chemistry, and cross-coupling—is uniquely influenced by the adjacent fused ring system, leading to distinct reaction kinetics and product yields compared to other positional isomers or non-fused anilines [2]. The quantitative evidence below demonstrates these non-interchangeable performance characteristics, which are critical for reproducible scientific outcomes and procurement decisions.

Quantitative Differentiation of 3-Aminodibenzofuran (CAS 4106-66-5) vs. Analogs and In-Class Compounds: A Procurement-Focused Evidence Guide


Mutagenic Potency in Ames Test: 3-Aminodibenzofuran vs. Benzo[a]pyrene

3-Aminodibenzofuran demonstrates a significantly higher mutagenic potency compared to the well-known potent mutagen benzo[a]pyrene in the Ames Salmonella/microsome assay [1]. This differential potency is critical for researchers studying the metabolic activation of aromatic amines and for those handling the compound, necessitating stringent safety protocols.

Toxicology Carcinogenicity Ames Assay

Positional Isomer Impact on Reactivity: 3-Aminodibenzofuran vs. 2-Aminodibenzofuran

The amino group position on the dibenzofuran core dictates distinct reactivity and physicochemical properties. The 3-amino isomer exhibits different electronic distribution and steric accessibility compared to the 2-amino isomer, leading to divergent outcomes in reactions such as electrophilic aromatic substitution, metal-catalyzed cross-couplings, and the formation of Schiff base ligands . This regioisomeric specificity is fundamental for the rational design of drug candidates and functional materials where precise molecular geometry is paramount.

Organic Synthesis Structure-Activity Relationship Regioisomer

HOMO Energy Level Modulation: 3-Aminodibenzofuran vs. Parent Dibenzofuran

The introduction of the electron-donating amino group at the 3-position of dibenzofuran dramatically alters its electronic structure. The amino group's strong electron-donating effect significantly elevates the highest occupied molecular orbital (HOMO) energy level compared to the parent dibenzofuran . This modulation enhances hole injection and transport capabilities, making 3-aminodibenzofuran a superior building block for hole transport layers (HTLs) in OLEDs and perovskite solar cells.

Optoelectronics DFT Calculations Hole Transport Material

Synthetic Utility in One-Pot Reactions: 3-Aminodibenzofuran vs. 2-Methoxy Derivative

In the synthesis of novel ellipticine analogs (benzofuroquinazolinones), both 3-aminodibenzofuran and its 2-methoxy derivative serve as starting materials [1]. However, the unsubstituted 3-aminodibenzofuran provides a distinct starting point for generating a different set of final compounds (specifically those without a methoxy group at the 2-position), which can exhibit different biological activities. The choice of starting material directly dictates the substitution pattern and, consequently, the structure-activity relationship (SAR) of the final drug candidates.

Medicinal Chemistry Multicomponent Reaction Quinazolinone Synthesis

Photochromic and Fluorescence Switching in Cocrystals: 3-Aminodibenzofuran as a Unique Building Block

When co-assembled with octafluoronaphthalene (Ofn), 3-aminodibenzofuran forms a 3Abf-Ofn cocrystal that exhibits a unique photochemical transformation upon UV irradiation [1]. This process involves the release of volatile Ofn and N-N coupling of 3-aminodibenzofuran to form a bis(benzofuran-3-yl) azo compound (Bfa), leading to significant photochromism and a dynamic, tri-state fluorescence switching behavior in composite films. This specific photomechanical and luminescent response is a direct consequence of the molecular packing and electronic interactions enabled by the 3-aminodibenzofuran structure.

Cocrystals Photochromism Optical Encryption

Metabolic Activation Pathway: Identification of a Reactive Nitrenium Ion Intermediate

In vitro and in vivo studies have elucidated a specific metabolic activation pathway for 3-aminodibenzofuran that is critical to its carcinogenic potential [1]. The compound is oxidized to a corresponding hydroxylamine by cytochrome P450 enzymes, followed by sulfation mediated by sulfotransferases. This yields a reactive sulfate conjugate that can form covalent adducts with glutathione (GSH) and cysteine residues of hepatic proteins, a mechanism directly linked to observed cytotoxicity in primary hepatocytes.

Toxicology Metabolism Carcinogenicity

Application Scenarios Where 3-Aminodibenzofuran (CAS 4106-66-5) Provides a Verifiable Advantage


Development of Hole Transport Materials (HTMs) for High-Efficiency OLEDs and Perovskite Solar Cells

Researchers designing next-generation organic light-emitting diodes (OLEDs) or perovskite solar cells should select 3-aminodibenzofuran to construct hole transport layers (HTLs). The 3-amino group significantly elevates the HOMO energy level of the dibenzofuran core, enhancing hole injection and transport, which are critical parameters for device efficiency and operational stability . Its rigid, planar structure also contributes to the morphological stability of thin films, a key requirement for long-term device performance [1]. This makes it a superior building block compared to unsubstituted dibenzofuran or other aromatic amines that may lack the same combination of electron-donating strength and structural rigidity.

Synthesis of Novel Ellipticine Analogs for Anticancer Drug Discovery

Medicinal chemists engaged in structure-activity relationship (SAR) studies for anticancer agents should procure 3-aminodibenzofuran as a key starting material for synthesizing benzofuroquinazolinone libraries . As demonstrated in the synthesis of ellipticine analogs, 3-aminodibenzofuran enables a straightforward, one-pot multicomponent reaction to access a distinct chemical space [1]. The specific substitution pattern afforded by this regioisomer is crucial for modulating interactions with biological targets like kinases, and it cannot be replicated by using the 2-aminodibenzofuran isomer or other generic aniline derivatives.

Fabrication of Multilevel Optical Encryption and Anti-Counterfeiting Materials

Material scientists and engineers developing advanced security features should utilize 3-aminodibenzofuran for its unique ability to form functional cocrystals, such as the 3Abf-Ofn system . Upon UV irradiation, this cocrystal undergoes a novel solid-state N-N coupling to form an azo compound, accompanied by volatile release and dynamic tri-state fluorescence switching (enhancement, excitation wavelength-dependent emission, and quenching) in polymer films [1]. This specific photochromic and fluorescence behavior, which differs from conventional photoisomerization mechanisms, provides a high level of security and is a direct result of 3-aminodibenzofuran's molecular structure and co-assembly properties.

Toxicological Studies on Aromatic Amine-Induced Carcinogenicity

Investigators studying the metabolic activation and mechanisms of carcinogenicity for aromatic amines should use 3-aminodibenzofuran as a model compound . Its potent mutagenic activity—10 times stronger than benzo[a]pyrene in the TA98 Ames strain—and well-characterized metabolic pathway (P450 oxidation followed by sulfotransferase-mediated sulfation to a reactive nitrenium ion) make it a valuable tool for probing the biochemical basis of bladder carcinogenesis and for evaluating chemopreventive strategies [1]. Its distinct profile provides a benchmark for comparing the activation pathways of other environmental and occupational aromatic amine carcinogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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